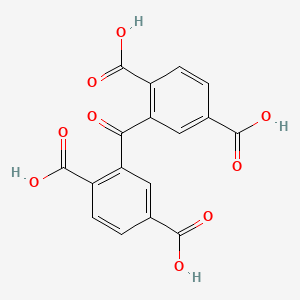
1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dicarboxybenzoyl)terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is characterized by its unique structure, which includes two carboxylic acid groups attached to a benzoyl group, which is further connected to a terephthalic acid moiety. This structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dicarboxybenzoyl)terephthalic acid typically involves multi-step organic reactions. One common method includes the preparation of a Grignard reagent, followed by carbon chain elongation, hydrolysis, and purification steps. The Grignard reaction mechanism is based on 1,4-dihalo-2,5-dialkoxy benzene, which undergoes ortho-para substitution to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes under controlled conditions. These methods aim to achieve high yield and purity while maintaining cost-effectiveness and environmental sustainability. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dicarboxybenzoyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents; conditionspresence of catalysts, moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,5-dicarboxybenzoyl)terephthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(2,5-dicarboxybenzoyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A sustainable substitute for petroleum-derived terephthalic acid, used in the production of bio-based polymers.
2-(2-carboxyphenoxy)terephthalic acid: An ether-bridged aromatic carboxylic acid used as a versatile building block for coordination polymers.
Uniqueness
2-(2,5-dicarboxybenzoyl)terephthalic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications, from material science to medicinal chemistry.
Properties
CAS No. |
6317-68-6 |
|---|---|
Molecular Formula |
C17H10O9 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2,5-dicarboxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C17H10O9/c18-13(11-5-7(14(19)20)1-3-9(11)16(23)24)12-6-8(15(21)22)2-4-10(12)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
LSUZAGUPGZIVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



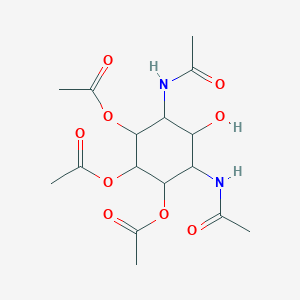
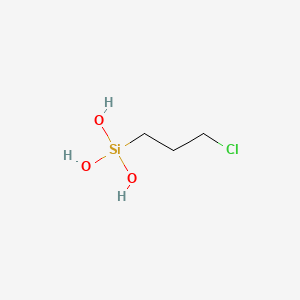
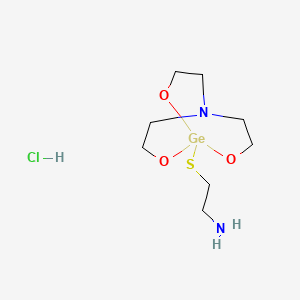

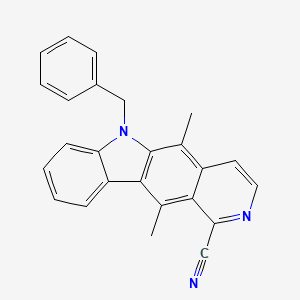
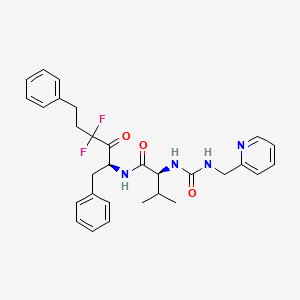
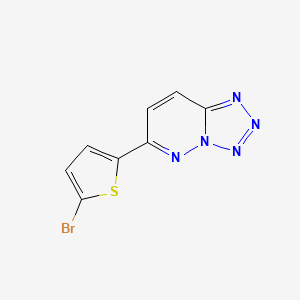
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
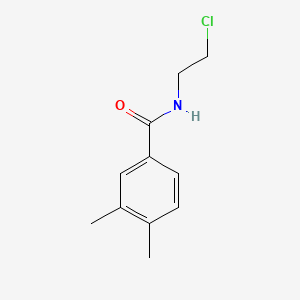
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
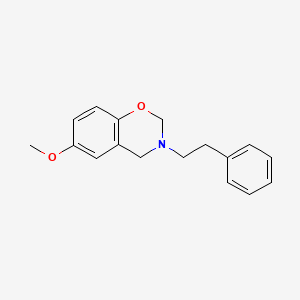
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
